3-bromo-N-cyclopentyl-4-methoxybenzamide
Description
3-Bromo-N-cyclopentyl-4-methoxybenzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position, a methoxy group at the 4-position, and an N-cyclopentyl moiety. Benzamides with similar substitution patterns are often explored in medicinal chemistry for their ability to act as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and structural rigidity .
Properties
IUPAC Name |
3-bromo-N-cyclopentyl-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(8-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGMIQVNVLWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclopentyl-4-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.
Amidation: The brominated intermediate is then subjected to amidation with cyclopentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclopentyl-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: The major products are 3-bromo-4-methoxybenzoic acid and cyclopentylamine.
Scientific Research Applications
3-bromo-N-cyclopentyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclopentyl-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-N-cyclopentyl-4-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity :
- The N-cyclopentyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0 estimated) compared to N-butyl (logP ~2.8) or N-methoxy-N-methyl (logP ~2.2) derivatives. This property may enhance membrane permeability but reduce aqueous solubility .
- The trifluoromethyl group in 3-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide introduces strong electron-withdrawing effects, stabilizing the molecule against oxidative degradation .
Synthetic Approaches :
- Many analogs (e.g., N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide ) are synthesized via acid chloride coupling with amines in tetrahydrofuran (THF) with pyridine as a base, a method applicable to the target compound .
- Benzoxazole-containing derivatives (e.g., 3-bromo-4-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide ) require multi-step synthesis, including cyclization reactions, which may limit scalability compared to simpler N-alkylation routes .
Biological Relevance: Compounds with benzoxazole or morpholinylsulfonyl substituents (e.g., 3-bromo-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide) exhibit enhanced binding to sulfonamide-associated enzymes, suggesting the target compound’s cyclopentyl group could be optimized for selective receptor interactions .
Crystallographic and Structural Parameters :
- Comparisons with 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) reveal that nitro and methoxy groups at the 2- and 4-positions, respectively, induce planar molecular conformations, whereas bulkier N-substituents (e.g., cyclopentyl) may introduce steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
